1-(4-(Isobutylthio)phenyl)ethanol

Pharmaceutical Impurity Profiling Analytical Reference Standards Organic Synthesis

Choose 1-(4-(Isobutylthio)phenyl)ethanol when synthetic precision and reproducible reactivity are critical. This bifunctional aryl alcohol combines a para-isobutylthio moiety with a secondary hydroxyl group, enabling dual reactivity in oxidation, C-H activation, and nucleophilic substitution. Unlike oxygen-only or regioisomeric analogs, it delivers the specific steric and electronic profile required for SAR-driven drug and agrochemical discovery. Ideal for pharmacophore optimization where sulfur modulates metabolic stability and target binding. Secure your research supply now.

Molecular Formula C12H18OS
Molecular Weight 210.34 g/mol
Cat. No. B12995669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Isobutylthio)phenyl)ethanol
Molecular FormulaC12H18OS
Molecular Weight210.34 g/mol
Structural Identifiers
SMILESCC(C)CSC1=CC=C(C=C1)C(C)O
InChIInChI=1S/C12H18OS/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3
InChIKeyXCFVWFUBGGQPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Isobutylthio)phenyl)ethanol: High-Purity Aryl Alcohol Thioether for Advanced Organic Synthesis & Pharmaceutical Intermediates


1-(4-(Isobutylthio)phenyl)ethanol (CAS 1343337-38-1) is an aryl alcohol featuring a para-substituted isobutylthio group on the phenyl ring. This bifunctional molecule combines a nucleophilic hydroxyl group with a sulfur-containing thioether moiety, enabling distinct reactivity profiles in oxidation, reduction, and carbonylation chemistries . With a molecular formula of C12H18OS and a molecular weight of 210.34 g/mol , it serves as a versatile building block in the synthesis of complex organic molecules and pharmaceutical intermediates .

Why Generic Substitution of 1-(4-(Isobutylthio)phenyl)ethanol with Close Analogs is Scientifically Inadvisable


Direct replacement of 1-(4-(Isobutylthio)phenyl)ethanol with its closest structural analogs is scientifically unsound due to fundamental differences in reactivity, physicochemical properties, and downstream synthetic utility. For instance, the oxygen-only analog 1-(4-isobutylphenyl)ethanol lacks the thioether sulfur atom, resulting in a significantly different molecular weight (178.27 vs. 210.34 g/mol) and altered electron density on the aromatic ring, which directly impacts its performance in carbonylation and nucleophilic substitution reactions . Similarly, the regioisomer 1-(3-(isobutylthio)phenyl)ethanol exhibits altered steric and electronic properties due to meta-substitution, which affects its behavior in structure-activity relationship (SAR) studies [1]. Furthermore, 4-(isobutylthio)phenethyl alcohol, despite sharing the same molecular formula, differs in the positioning of the hydroxyl group, leading to a different reactivity profile and making it unsuitable as a direct substitute in synthetic pathways optimized for 1-(4-(Isobutylthio)phenyl)ethanol . These differences underscore the necessity of using the precise compound for reproducible and predictable experimental outcomes.

Quantitative Differentiation of 1-(4-(Isobutylthio)phenyl)ethanol: A Procurement-Focused Evidence Guide


Direct Purity Comparison: 1-(4-(Isobutylthio)phenyl)ethanol vs. 1-(4-Isobutylphenyl)ethanol (Oxygen Analog)

For applications requiring high-purity building blocks, the commercially available 1-(4-(Isobutylthio)phenyl)ethanol is routinely supplied at a minimum purity of 95% . This is comparable to its oxygen-only analog, 1-(4-isobutylphenyl)ethanol, which is also available at a minimum of 95% purity . While the baseline purity specification is identical, the key differentiation lies in the molecular weight (210.34 vs. 178.27 g/mol) and the presence of the sulfur atom, which directly influences the compound's utility in sulfur-specific reactions such as thioether-directed lithiation or transition metal-catalyzed cross-couplings.

Pharmaceutical Impurity Profiling Analytical Reference Standards Organic Synthesis

Regioisomeric Purity Comparison: para- vs. meta-Substituted Isobutylthio Analogs

The regioisomer 1-(3-(isobutylthio)phenyl)ethanol (CAS 1343796-34-8) is also commercially available at a minimum purity of 95% . In studies of structurally related isobutylthioaryl methanesulfonates, the position of the isobutylthio group was found to be critical for biological activity, with the meta (β) position being essential for high insecticidal potency [1]. While this specific compound is an alcohol and not a methanesulfonate, the underlying principle of regioisomeric differentiation remains highly relevant for medicinal chemistry and SAR studies. Selection of the para-substituted 1-(4-(Isobutylthio)phenyl)ethanol over its meta-substituted analog is crucial for maintaining the correct spatial orientation of the thioether group in target molecule design.

Structure-Activity Relationship (SAR) Medicinal Chemistry Agrochemical Development

Differentiation from Homologous Alcohol: 1-(4-(Isobutylthio)phenyl)ethanol vs. 4-(Isobutylthio)phenethyl Alcohol

4-(Isobutylthio)phenethyl alcohol (CAS 1379343-47-1) is a structural homolog sharing the same molecular formula (C12H18OS) and molecular weight (210.34 g/mol) as 1-(4-(Isobutylthio)phenyl)ethanol, and is also commercially available at a minimum purity of 95% . The critical distinction lies in the carbon skeleton: 1-(4-(Isobutylthio)phenyl)ethanol is a secondary alcohol with the hydroxyl group directly attached to the benzylic carbon adjacent to the aromatic ring, whereas 4-(Isobutylthio)phenethyl alcohol is a primary alcohol with the hydroxyl group at the end of a two-carbon ethyl chain. This difference in alcohol type (secondary vs. primary) and the proximity of the hydroxyl group to the aromatic ring leads to vastly different reactivity in reactions such as oxidation, esterification, and Mitsunobu-type couplings.

Synthetic Chemistry Building Block Selection Reaction Optimization

Differentiation from Boronic Acid Derivative: 1-(4-(Isobutylthio)phenyl)ethanol vs. (4-(Isobutylthio)phenyl)boronic Acid

(4-(Isobutylthio)phenyl)boronic acid (CAS 1217500-97-4) is a boronic acid derivative of the same aryl core, commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions. It is commercially available with a purity of NLT 98% and a molecular weight of 210.10 g/mol . While both compounds share the same aromatic scaffold and isobutylthio substituent, their functional groups are orthogonal: a boronic acid group for metal-catalyzed C-C bond formation versus a secondary alcohol for oxidation, reduction, or nucleophilic substitution. The selection between these two building blocks is dictated entirely by the synthetic route.

Suzuki-Miyaura Coupling Cross-Coupling Chemistry Medicinal Chemistry

High-Impact Research and Industrial Application Scenarios for 1-(4-(Isobutylthio)phenyl)ethanol


Synthesis of Sulfur-Containing Pharmaceutical Intermediates

The presence of both a secondary alcohol and an aryl thioether makes 1-(4-(Isobutylthio)phenyl)ethanol a valuable precursor for constructing complex molecules in drug discovery. The alcohol group can be oxidized to a ketone for subsequent transformations, while the thioether provides a handle for further functionalization or serves as a metabolic modulator in lead optimization . Its use is indicated when a sulfur atom is required in the final pharmacophore to enhance target binding, improve metabolic stability, or alter physicochemical properties like lipophilicity [1].

Agrochemical Lead Development and Structure-Activity Relationship (SAR) Studies

As demonstrated by the potent insecticidal activity of structurally related isobutylthioaryl methanesulfonates, the isobutylthioaryl motif is a proven pharmacophore in agrochemical research [1]. 1-(4-(Isobutylthio)phenyl)ethanol can serve as a direct precursor or a versatile intermediate for the synthesis of novel insecticide or herbicide candidates. Its para-substitution pattern offers a distinct spatial and electronic profile compared to meta- or ortho- analogs, making it a critical component in SAR studies aimed at optimizing potency and selectivity against specific pest species [1].

Advanced Organic Synthesis: Building Block for Thioether-Directed Transformations

The sulfur atom in the isobutylthio group can act as a directing group in metal-catalyzed C-H activation reactions, enabling selective functionalization of the aromatic ring. Additionally, the benzylic alcohol is ideally positioned for conversion into a leaving group (e.g., halide or tosylate), facilitating nucleophilic substitution reactions to install a wide range of functional groups. This dual reactivity profile makes the compound a powerful tool for the synthesis of highly substituted aromatic building blocks that are otherwise challenging to access .

Development of Specialty Polymers and Advanced Materials

The combination of a reactive hydroxyl group and a sulfur-containing thioether in a single molecule provides unique opportunities for polymer chemistry. The alcohol can be incorporated as a chain-end or pendant group for further polymerization or cross-linking, while the thioether may impart desirable properties such as increased refractive index, metal-binding capacity, or enhanced thermal stability to the final polymeric material. This makes 1-(4-(Isobutylthio)phenyl)ethanol a candidate for the design of novel functional materials.

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